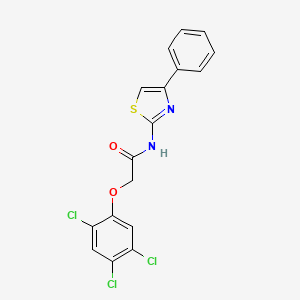![molecular formula C19H24O3 B5138011 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. In addition to its clinical use, metoprolol has also been extensively studied for its scientific research applications.
作用機序
Metoprolol works by selectively blocking beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline on the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. By reducing the workload on the heart, 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can improve symptoms of angina and heart failure.
Biochemical and Physiological Effects
In addition to its cardiovascular effects, 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has also been shown to have other biochemical and physiological effects. It can inhibit lipolysis in adipose tissue, reduce insulin secretion, and modulate immune function. Metoprolol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Metoprolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating beta-adrenergic signaling pathways. It is also relatively safe and well-tolerated, with a low risk of side effects.
However, there are also some limitations to using 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments. Its effects can be variable depending on the dose and the individual's genetic makeup. It can also interact with other medications or substances, potentially confounding experimental results.
将来の方向性
There are several future directions for research on 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Finally, there is ongoing research into the genetic factors that influence individual responses to beta-blockers, which could lead to personalized treatment approaches.
合成法
Metoprolol can be synthesized through a multi-step process starting from 3,4-dimethylphenol. The first step involves the alkylation of 3,4-dimethylphenol with 4-chlorobutyryl chloride to form 1-(4-chlorobutanoyl)-3,4-dimethylphenol. This intermediate is then reacted with 3-(4-ethylphenoxy)propylmagnesium bromide to form 1-[3-(4-ethylphenoxy)propoxy]-3,4-dimethylphenol. The final step involves the methylation of the phenolic hydroxyl group using methyl iodide to form 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
科学的研究の応用
Metoprolol has been extensively studied for its scientific research applications, particularly in the field of cardiovascular research. It has been used to investigate the role of beta-adrenergic receptors in heart function, as well as the effects of beta-blockers on cardiac remodeling and hypertrophy. Metoprolol has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
特性
IUPAC Name |
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-16-7-9-17(10-8-16)21-12-5-13-22-18-11-6-15(2)14-19(18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYHFMSQYBXIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)

![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)